
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells, B cells, and natural killer cells.
Biochemical and Physiological Effects:
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide has been shown to effectively suppress the immune response in various animal models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation and proliferation of T cells and B cells, and prevents the infiltration of immune cells into inflamed tissues. N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide has also been shown to have a favorable safety profile in preclinical studies and clinical trials.
Advantages and Limitations for Lab Experiments
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide is a useful tool for studying the role of JAK3 in immune cell signaling and autoimmune diseases. Its selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) allows for more specific and precise investigations. However, N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the research and development of N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide. One potential application is in combination therapy with other immunosuppressive agents for the treatment of autoimmune diseases. Another direction is the development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide in clinical settings.
Synthesis Methods
The synthesis of N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide moiety, which is achieved by reacting 3,5-difluorobenzenesulfonyl chloride with cyclopentylamine. The resulting intermediate is then reacted with 2-chloro-4-methylpyridine to form the final product, N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide.
Scientific Research Applications
N-Cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
properties
IUPAC Name |
N-cyclopentyl-1-(3,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-10-5-9(6-11(14)7-10)8-18(16,17)15-12-3-1-2-4-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHSFCIDBLGBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
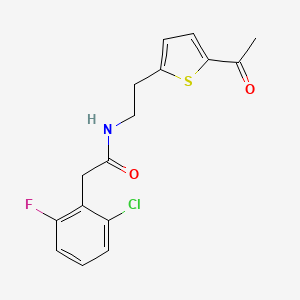
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)
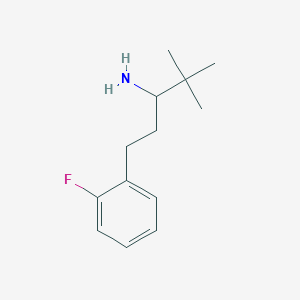
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)
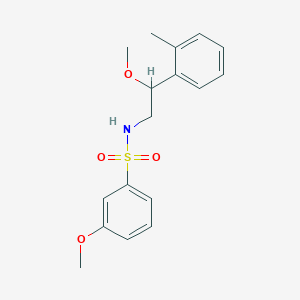
![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)
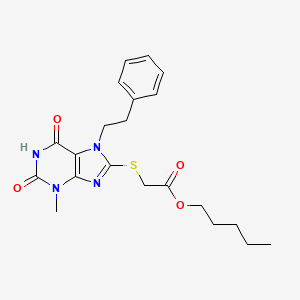

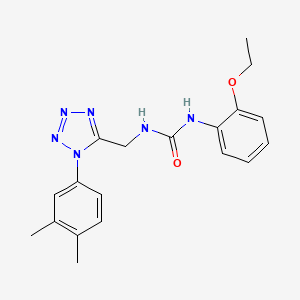
![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)

![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)